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Compound of Interest

Compound Name: 3-Iodopyridine

Cat. No.: B074083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Iodopyridine, a key building block in pharmaceutical and materials science. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 3-Iodopyridine.

¹H NMR Data
The ¹H NMR spectrum of 3-Iodopyridine provides information about the chemical environment

of the hydrogen atoms in the molecule.
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2 8.51 dd 1.6, 4.8

H-6 8.48 d 4.8

H-4 7.48 ddd 1.6, 2.2, 8.4

H-5 7.18 dd 4.8, 8.4

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The

numbering of the pyridine ring starts from the nitrogen atom as position 1.

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the 3-Iodopyridine
molecule.

Carbon Chemical Shift (δ) ppm

C-2 150.0

C-6 147.0

C-4 136.0

C-5 124.0

C-3 94.3

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3050-3000 C-H stretch (aromatic) Medium

1570, 1460, 1410
C=C and C=N stretching

(aromatic ring)
Strong

1015 C-I stretch Medium

800-600 C-H out-of-plane bending Strong

Note: Spectrum typically acquired from a KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Iodopyridine (C₅H₄IN), the molecular weight is 205.00 g/mol .[1]

m/z Relative Intensity (%) Fragment Ion

205 100 [M]⁺ (Molecular Ion)

128 50 [M - I]⁺

78 40 [C₅H₄N]⁺

51 30 [C₄H₃]⁺

Note: Data obtained via Electron Ionization (EI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation:

Dissolve approximately 5-10 mg of 3-Iodopyridine in about 0.7 mL of deuterated chloroform

(CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

4.1.2. ¹H NMR Acquisition:[2][3]

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[4]

The instrument is locked to the deuterium signal of the CDCl₃.

Standard acquisition parameters include a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

4.1.3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100

or 125 MHz.

Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

A wider spectral width (e.g., 200-250 ppm) is used.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512 to

1024) are typically required due to the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

IR Spectroscopy Protocol (KBr Pellet Method)[5][6]
Thoroughly grind 1-2 mg of 3-Iodopyridine with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5][6]

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

[5]

Place the KBr pellet in the sample holder of an FTIR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of a

pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)[7]
A small amount of the 3-Iodopyridine sample is introduced into the ion source of the mass

spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.

The sample is vaporized by heating.

In the ion source, the vaporized molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[7]

This causes the molecules to ionize and fragment.

The resulting positive ions are accelerated and separated based on their mass-to-charge

(m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Iodopyridine.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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